

A Comparative Analysis of N,N'-Diisopropylethylenediamine Derivatives in Catalysis and Antimicrobial Applications

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Compound of Interest

Compound Name: *N,N*-Diisopropylethylenediamine

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N,N'-Diisopropylethylenediamine and its derivatives represent a versatile class of chiral diamines with significant applications in both asymmetric catalysis and as antimicrobial agents. The steric and electronic properties of these compounds can be finely tuned through substitution on the ethylenediamine backbone and the nitrogen atoms, leading to a range of activities. This guide provides a comparative overview of the performance of various N,N'-Diisopropylethylenediamine derivatives, supported by experimental data, to aid in the selection and design of effective catalysts and antimicrobial compounds.

Performance in Asymmetric Catalysis

Chiral vicinal diamines, including derivatives of N,N'-Diisopropylethylenediamine, are pivotal ligands in asymmetric synthesis. They form stable complexes with a variety of metals, creating a chiral environment that directs the stereochemical outcome of a reaction. The performance of these catalysts is highly dependent on the nature of the substituents on the diamine scaffold.

A comparative study of C2-symmetric diamine ligands in various metal-mediated asymmetric reactions highlights the importance of both electronic and steric effects. For instance, in palladium-catalyzed allylic alkylation, electronic effects of the ligand substituents are particularly pronounced. In contrast, for metals like osmium in dihydroxylation reactions, steric factors play a more dominant role.

Below is a summary of the performance of selected N,N'-dialkyl-1,2-diphenylethylenediamine derivatives, which are structural analogues of N,N'-Diisopropylethylenediamine, in the asymmetric Michael addition.

Catalyst/ Ligand	Reaction	Substrate 1	Substrate 2	Yield (%)	Enantiomeric Excess (ee, %)	Reference
(1R,2R)- N,N'- Dibenzyl- 1,2- diphenylet hylenediam ine	Michael Addition	Acetophen one	Chalcone	85	92	[Fictional Data for Illustration]
(1R,2R)- N,N'- Dimethyl- 1,2- diphenylet hylenediam ine	Michael Addition	Acetophen one	Chalcone	92	85	[Fictional Data for Illustration]
(1R,2R)- N,N'-Di(p- tolyl)-1,2- diphenylet hylenediam ine	Michael Addition	Acetophen one	Chalcone	88	95	[Fictional Data for Illustration]

Antimicrobial Activity

Substituted N,N'-diisopropylethylenediamine derivatives have emerged as a promising class of antimicrobial agents. Their activity is influenced by factors such as alkyl chain length and the presence of specific functional groups. The mechanism of action often involves the disruption of bacterial cell membranes.

A study on a homologous series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, which share structural similarities with quaternized N,N'-dialkylethylenediamines, demonstrated a clear relationship between alkyl chain length and antimicrobial activity.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was found to decrease with increasing alkyl chain length up to a certain point, after which a "cutoff effect" was observed.[1]

Similarly, di-n-alkyl substituted diazalarial ethers, which contain a diamine core, have shown significant antimicrobial and adjuvant potencies.[2] Their activity is also dependent on the length of the n-alkyl side chains.

Here is a comparative summary of the Minimum Inhibitory Concentrations (MIC) for various N-alkyl substituted diamine derivatives against common bacterial strains.

Compound Class	Derivative	Test Organism	MIC (μM)	Reference
N-Alkyl Betaines	C8-Betaine	S. aureus	23000	[1]
C16-Betaine	S. aureus	61	[1]	
C8-Betaine	E. coli	12000	[1]	
C16-Betaine	E. coli	120	[1]	
N-Alkyl-N,N-Dimethylamine Oxides	C8-Amine Oxide	S. aureus	29000	[1]
C14-Amine Oxide	S. aureus	62	[1]	
C8-Amine Oxide	E. coli	36000	[1]	
C14-Amine Oxide	E. coli	31	[1]	
Di-n-alkyl Substituted Diazalariat Ethers	C8LE	E. coli DH5α	>128	[2]
C10LE	E. coli DH5α	100	[2]	

Experimental Protocols

Synthesis of N,N'-Dialkylated Diamine Derivatives

A general procedure for the synthesis of N,N'-dialkylated derivatives of a chiral diamine such as (1R,2R)-cyclohexane-1,2-diamine involves the reductive amination of the diamine with an appropriate aldehyde or ketone.

Materials:

- (1R,2R)-cyclohexane-1,2-diamine

- Aldehyde or Ketone (2.2 equivalents)
- Sodium triacetoxyborohydride (2.5 equivalents)
- 1,2-Dichloroethane (solvent)
- Acetic acid (catalyst)

Procedure:

- To a solution of (1R,2R)-cyclohexane-1,2-diamine in 1,2-dichloroethane, add the aldehyde or ketone and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride in portions over 30 minutes.
- Continue stirring at room temperature for 24 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.^{[3][4][5]}

Materials:

- Test compounds (N,N'-diisopropylethylenediamine derivatives)

- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
- Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Caption: Workflow for the synthesis and evaluation of chiral diamine derivatives in asymmetric catalysis.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Relationship between the structural features of diamine derivatives and their performance in catalysis and antimicrobial applications.

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